molecular formula C17H20N4O4S B12205478 N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12205478
M. Wt: 376.4 g/mol
InChI Key: NNGKAWFQVRHWGD-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a 4,5-dihydro-1,3-thiazol-4-one (thiazolone) core, a scaffold widely recognized in scientific literature for its diverse biological activities . The molecule is further functionalized with a morpholine ring and an acetamidophenyl group, features commonly associated with optimized pharmacokinetic properties and target interaction. The primary research value of this compound stems from its potential as a key intermediate or active molecule in the investigation of anti-inflammatory pathways . Thiazole and dihydrothiazole derivatives have been extensively studied as modulators of critical enzymatic targets, including lipoxygenase (LOX) and cyclooxygenase (COX), which are pivotal in the inflammatory response . The presence of the morpholine substituent suggests potential for influencing additional signaling pathways, such as MAPK, which are often explored in oncological and immunological research . This makes the compound a valuable tool for researchers developing novel therapeutic agents for inflammatory diseases and beyond. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C17H20N4O4S/c1-11(22)18-12-2-4-13(5-3-12)19-15(23)10-14-16(24)20-17(26-14)21-6-8-25-9-7-21/h2-5,14H,6-10H2,1H3,(H,18,22)(H,19,23)

InChI Key

NNGKAWFQVRHWGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclization of β-Chloroamides

A β-chloroamide intermediate is generated by reacting morpholine-4-carbonyl chloride with β-keto esters. Cyclization with thiourea in ethanol at 60°C yields the 4,5-dihydrothiazole scaffold.

Reaction Conditions

ComponentQuantitySolventTemperatureTimeYield
β-Chloroamide10 mmolEthanol60°C6 h72%
Thiourea12 mmol

Characteristic IR absorptions at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) confirm ring formation.

Alternative Route via Thioamide Cyclocondensation

Thioamides derived from morpholine react with α-haloketones in DMF under basic conditions (K₂CO₃). This method avoids racemization and improves yields to 78%.

Functionalization with Morpholine

The morpholine moiety is introduced via nucleophilic substitution at the C2 position of the dihydrothiazole:

SN2 Displacement of Chloride

A chlorine atom at C2 is displaced by morpholine in refluxing acetonitrile (12 h, 85°C). Anhydrous K₂CO₃ ensures deprotonation of morpholine, achieving 89% substitution efficiency.

Optimization Data

  • Solvent screening : Acetonitrile (89%) > DMF (76%) > THF (63%).

  • Base effect : K₂CO₃ (89%) > Et₃N (82%) > NaHCO₃ (71%).

¹H NMR shows a triplet at δ 3.72 ppm (morpholine CH₂) and disappearance of the C2-Cl signal.

Acetamide Side Chain Installation

The N-[4-(acetylamino)phenyl]acetamide group is appended via Schotten-Baumann acylation:

Stepwise Acylation Protocol

  • Primary amine generation : Nitro reduction of 4-nitrophenylacetamide using H₂/Pd-C in ethanol.

  • Acetylation : Reaction with chloroacetyl chloride in pyridine at 0°C, followed by warming to 25°C.

Critical Parameters

  • Pyridine acts as both solvent and HCl scavenger.

  • Strict temperature control (<5°C during acyl chloride addition) prevents oligomerization.

Final Coupling and Purification

The dihydrothiazole-morpholine intermediate is coupled with the acetamide derivative via nucleophilic acyl substitution:

Amide Bond Formation

Equimolar reactants are combined in anhydrous DMF with HOBt/DCC coupling agents. The reaction proceeds at 25°C for 24 h, monitored by TLC (EtOAc/hexane 3:2).

Purification Protocol

  • Silica gel chromatography (100–200 mesh, EtOAc/hexane gradient).

  • Recrystallization from ethanol/water (4:1).

  • Final purity >98% by HPLC (C18 column, MeCN/H₂O 55:45).

Industrial-Scale Synthesis Considerations

Large-scale production (≥1 kg batches) employs flow chemistry for critical steps:

Process StepFlow Reactor TypeResidence TimeYield Improvement
Thiazole cyclizationMicrotube15 min18%
Morpholine couplingPacked-bed30 min22%
Final acylationCSTR2 h14%

Continuous processing reduces side-product formation by 37% compared to batch methods.

Analytical Characterization Summary

Spectroscopic Data

TechniqueKey SignalsAssignment
FTIR3320 cm⁻¹ (NH), 1684 cm⁻¹ (C=O)Acetamide and thiazolinone
¹H NMRδ 2.12 (s, 3H, CH₃CO), δ 3.72 (m, 8H)Acetyl group, morpholine protons
13C NMRδ 170.5 (C=O), δ 62.3 (thiazoline C5)Carbonyl and ring carbons

LC-MS (ESI+) shows m/z 377.2 [M+H]⁺, confirming molecular weight.

Comparative Evaluation of Synthetic Routes

A meta-analysis of 27 literature procedures identifies optimal conditions:

ParameterLaboratory-Scale OptimalIndustrial-Scale Optimal
Cyclization methodThiourea/EtOHFlow reactor/thiourea
Morpholine couplingK₂CO₃/MeCNPacked-bed/K₂CO₃
Acylation agentChloroacetyl chlorideFlow DCC/HOBt
Total yield61%78%

Route scalability is primarily limited by exothermicity during acyl chloride reactions, mitigated via flow chemistry .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1010881-29-4 .
  • Molecular Formula : C₁₇H₂₀N₄O₄S.
  • Molecular Weight : 376.4 g/mol .
  • Structure: Features a 4,5-dihydro-1,3-thiazol-4-one core substituted with a morpholine ring and an N-acetylamino phenylacetamide side chain (Smiles: CC(=O)Nc1ccc(NC(=O)CC2SC(N3CCOCC3)=NC2=O)cc1) .

Comparison with Similar Compounds

Structural Analog 1: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

  • Key Features: Substituents: 2-chlorophenyl on thiazole; morpholinoacetamide side chain. Molecular Weight: ~363.8 g/mol (estimated from formula C₁₆H₁₇ClN₄O₂S) .
  • Comparison: Structural Differences: The target compound substitutes the 2-chlorophenyl group with a 4-acetylamino phenyl group. Electronic Effects: The electron-withdrawing Cl in the analog may reduce electron density on the thiazole ring compared to the electron-donating acetylamino group in the target compound. This could influence binding affinity in biological targets .

Structural Analog 2: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Key Features: Core Structure: Thiadiazole ring (vs. thiazolone in the target). Substituents: 4-fluorophenyl and acetyl groups. Crystallographic Data: Monoclinic (P21/c), a = 9.5061 Å, β = 101.823°, Z = 4 .
  • Bioactivity Implications: Fluorine substituents enhance lipophilicity and metabolic stability compared to morpholine’s hydrophilic nature .

Structural Analog 3: N-[5-(4-R-Benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides

  • Key Features :
    • Core Structure : Thiazole with tetrahydropyrimidine carboxamide.
    • Substituents : Variable R-benzyl groups.
  • Comparison :
    • Functional Groups : The tetrahydropyrimidine moiety introduces rigidity and basicity, contrasting with the morpholine’s flexibility and neutral pH behavior.
    • Synthetic Routes : Both compounds use chloroacetyl chloride acylation, but the analog employs sulfur and morpholine for cyclization .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Analog 1 (CAS 338749-93-2) Analog 2 (Thiadiazole)
Core Heterocycle 4,5-Dihydro-1,3-thiazol-4-one 1,3-Thiazole 1,3,4-Thiadiazole
Key Substituents Morpholine, Acetylamino phenyl 2-Chlorophenyl, Morpholine 4-Fluorophenyl, Acetyl
Molecular Weight (g/mol) 376.4 ~363.8 281.3
Notable Features Hybrid thiazolone-morpholine Chlorine enhances lipophilicity Fluorine improves stability
Potential Applications Enzyme inhibition, CNS targets Antimicrobial agents Anticancer leads

Discussion of Pharmacological and Physicochemical Properties

  • Morpholine Contribution : The morpholine ring in the target compound enhances solubility compared to chlorophenyl (Analog 1) or fluorophenyl (Analog 2) groups .
  • Thiazolone vs.
  • Acetylamino Phenyl Group: This substituent likely increases metabolic stability compared to the dimethylamino group in Analog 3 (), which may undergo N-demethylation .

Biological Activity

N-[4-(acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Morpholine Moiety : Enhances solubility and bioavailability.
  • Acetylamino and Acetamide Groups : Implicated in enzyme interactions and receptor modulation.

The molecular formula of this compound is C17H20N4O4S, with a molecular weight of 376.4 g/mol .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.
  • Receptor Modulation : It can function as either an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : The compound has shown to inhibit the proliferation of acute leukemia cell lines MV4-11 and MOLM13 at low micromolar concentrations (EC50 values around 0.3 to 1.2 µM) .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its distinct biological properties. Comparative studies with similar compounds reveal that:

Compound NameStructural FeaturesUnique Properties
5-Oxo-thiazolidine derivativesThiazole ringPotential anti-inflammatory effects
N-(substituted phenyl)-acetamidesAcetamide groupVarying biological activities based on substitutions
Morpholine-containing compoundsMorpholine ringDiverse pharmacological profiles

This table illustrates how structural variations can impact biological activity and therapeutic potential .

Case Studies

Several case studies highlight the therapeutic implications of this compound:

  • Cancer Treatment : In a study involving xenograft models, administration of the compound resulted in dose-dependent growth inhibition of tumors derived from BRAF mutant cell lines . This suggests its potential as an anti-cancer agent.
  • Metabolic Pathway Interaction : Research indicates that the compound may influence metabolic pathways by modulating enzyme activities involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs .

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